molecular formula C10H10O2 B090790 3-(2-Propenyl)benzoic acid CAS No. 1077-07-2

3-(2-Propenyl)benzoic acid

Cat. No. B090790
CAS RN: 1077-07-2
M. Wt: 162.18 g/mol
InChI Key: NJACFYHMOFEZDU-UHFFFAOYSA-N
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Description

3-(2-Propenyl)benzoic acid is a chemical compound that is structurally related to benzoic acid, with the presence of a propenyl group attached to the benzene ring. This compound is of interest due to its potential as a building block in organic synthesis and its relevance in various chemical reactions.

Synthesis Analysis

The synthesis of compounds related to 3-(2-Propenyl)benzoic acid can be complex, involving multiple steps and various catalytic processes. For instance, the synthesis of benzofuran-3(2H)-one scaffolds with a quaternary center, which are structurally related to 3-(2-Propenyl)benzoic acid, has been achieved through Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids . Additionally, the synthesis of Mannich bases related to the compound of interest has been reported, where the structures were confirmed using spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2-Propenyl)benzoic acid can be characterized using various spectroscopic techniques. For example, the structures of azo-benzoic acids have been confirmed using NMR, UV-VIS, and IR spectroscopy . The molecular structures and geometries of related compounds have also been optimized using density functional theory methods .

Chemical Reactions Analysis

The chemical reactivity of 3-(2-Propenyl)benzoic acid can be inferred from related compounds. For instance, the synthesis of (S)-3-Acetylthio-2-benzylpropionic acid from a related compound by asymmetric hydrogenation demonstrates the potential for enantioselective reactions . Moreover, the formation of unexpected products from indium-mediated carbon-carbon coupling reactions indicates the complexity and unpredictability of reactions involving such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2-Propenyl)benzoic acid can be deduced from studies on similar compounds. For example, the ionization constants (pKa) of related Mannich bases suggest that protonation may occur at physiological pH, which is important for understanding the behavior of these compounds in biological systems . The antimicrobial and antioxidant activities of these compounds have also been evaluated, showing significant activity against various bacterial and fungal strains .

Scientific Research Applications

  • Molecular and Electronic Structure Analysis : A theoretical study of a similar compound, 2-Se-(2-methyl-2-propenyl)-1-benzoic acid, was conducted to investigate its molecular and electronic structure using density functional theory (DFT) (Hameed, Jalbout, & Trzaskowski, 2007).

  • Material Science Applications : Research on a polymerizable benzoic acid derivative, 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid, demonstrated its utility in forming liquid crystal phases and its potential in photopolymerization applications (Kishikawa, Hirai, & Kohmoto, 2008).

  • Pharmacology and Medical Research : A study on a new group of retinoids, including derivatives of benzoic acid, showed potential applications in cancer treatment and investigation of cell differentiation mechanisms (Strickland, Breitman, Frickel, Nürrenbach, Hädicke, & Sporn, 1983).

  • Food Science and Preservation : Benzoic acid derivatives, including 3-(2-Propenyl)benzoic acid, are widely used as preservatives in foods. A review on benzoic acid and its derivatives covered their uses, exposure, and controversy in the food industry (del Olmo, Calzada, & Nuñez, 2017).

  • Environmental Chemistry and Toxicology : The study of benzoic acid in environmental contexts, such as its behavior in aqueous and organic solutions, is critical for understanding its impact on pharmaceutical process design and environmental interactions (Reschke, Zherikova, Verevkin, & Held, 2016).

  • Metabolic Studies : Research into the effects of reduced phenolic acids, including benzoic acid, on bovine liver tissue metabolism provided insights into the influence of dietary components on animal health (Cremin, Drackley, Grum, Hansen, & Fahey, 1994).

properties

IUPAC Name

3-prop-2-enylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7H,1,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJACFYHMOFEZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633870
Record name 3-(Prop-2-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Propenyl)benzoic acid

CAS RN

1077-07-2
Record name 3-(Prop-2-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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